N-cyclohexyl-3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Description
Properties
IUPAC Name |
N-cyclohexyl-3-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O3S/c28-19-11-5-7-13-21(19)30-24(35)16-37-27-32-20-12-6-4-10-18(20)25-31-22(26(36)33(25)27)14-15-23(34)29-17-8-2-1-3-9-17/h4-7,10-13,17,22H,1-3,8-9,14-16H2,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREHCUVBPQMRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a complex synthetic compound with notable biological activity. This article explores its structure, biological mechanisms, and potential therapeutic applications, particularly in the context of antiviral and anticancer properties.
Structural Overview
The compound has the following structural formula:
- Molecular Formula : C27H28FN5O3S
- Molecular Weight : 521.61 g/mol
Structural Features
| Feature | Description |
|---|---|
| Cyclohexyl Group | Contributes to lipophilicity and steric bulk |
| Fluorophenyl Moiety | Enhances biological activity |
| Imidazoquinazoline Core | Provides a scaffold for biological interactions |
The imidazo[1,2-c]quinazolin structure is significant for its potential interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
Antiviral Properties
Recent studies indicate that compounds similar to this compound exhibit antiviral activity by disrupting viral replication processes. Specifically, N-heterocycles have shown promise in inhibiting viral entry and replication through various mechanisms:
- Inhibition of Viral Proteins : These compounds can interfere with essential viral proteins necessary for replication.
- Immune Modulation : They may stimulate the host immune response, enhancing the production of antiviral cytokines and chemokines .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity:
- Targeting Kinases : Similar compounds have been investigated for their ability to inhibit kinase activity, which is crucial in cancer cell proliferation.
- Inducing Apoptosis : The imidazoquinazoline scaffold is known for its ability to induce programmed cell death in cancer cells .
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the compound's efficacy. Key findings include:
- Substituent Effects : The presence of a fluorine atom enhances lipophilicity and may improve binding to target sites.
- Functional Group Variations : Modifications in the carbamoyl and sulfanyl groups can significantly alter biological activity.
Study 1: Antiviral Efficacy
A study published in PMC highlighted several N-heterocycles demonstrating antiviral properties against HIV and other viruses. The findings indicated that specific modifications in structure led to enhanced antiviral effects, suggesting a promising avenue for further exploration of N-cyclohexyl derivatives .
Study 2: Anticancer Potential
In another investigation focused on imidazoquinazolines, researchers found that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines. The study concluded that these compounds could serve as lead candidates for developing novel anticancer therapies .
Study 3: Mechanistic Insights
Research exploring the mechanistic pathways revealed that compounds like N-cyclohexyl derivatives could inhibit specific enzymes involved in viral replication and cancer cell metabolism. This dual-targeting approach may provide a strategic advantage in therapeutic development .
Scientific Research Applications
1. Enzyme Inhibition
The compound may exhibit enzyme inhibition properties, particularly against enzymes involved in critical disease pathways. Similar compounds have demonstrated inhibitory effects on DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This suggests potential applications in developing antibacterial agents.
2. Antimicrobial Activity
Compounds with imidazoquinazoline frameworks have shown significant antimicrobial properties against various pathogens, including resistant strains. This highlights the potential of N-cyclohexyl-3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide as a lead compound for new antimicrobial therapies.
3. Anticancer Properties
The structural components of this compound indicate potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, suggesting that this compound could be developed as a chemotherapeutic agent.
Research Findings
Recent studies have explored the biological activities of related compounds and their implications for drug development:
| Activity | Findings |
|---|---|
| Antibacterial | Related compounds exhibited lower minimum inhibitory concentration (MIC) values against multidrug-resistant strains compared to traditional antibiotics. |
| Anticancer | In vitro assays demonstrated that compounds with similar structures induced apoptosis in various cancer cell lines. |
Case Studies
Antibacterial Activity
A study evaluated the antibacterial efficacy of compounds similar to N-cyclohexyl derivatives against multi-drug resistant strains. These compounds showed superior potency with lower MIC values than conventional antibiotics, indicating their potential as effective antibacterial agents.
Anticancer Effects
In vitro assays conducted on cancer cell lines demonstrated that compounds with imidazoquinazoline structures could induce apoptosis and inhibit cell proliferation. These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Imidazo[1,2-c]quinazolinone vs. Oxadiazole/Indole Hybrids: The target compound’s imidazo[1,2-c]quinazolinone core differs from oxadiazole-indole hybrids (e.g., compounds 8a–s in ). The quinazolinone system may enhance π-π stacking interactions in biological targets compared to the more flexible oxadiazole ring .
Substituent Comparisons
- 2-Fluorophenyl vs. 3-Trifluoromethylphenyl :
A closely related analog () replaces the 2-fluorophenyl group with a 3-trifluoromethylphenyl moiety. The trifluoromethyl group’s strong electron-withdrawing effect may increase metabolic stability but reduce solubility compared to the fluorine atom’s moderate electronegativity . - Cyclohexyl-Propanamide vs.
Molecular Properties and Spectral Data
Molecular Weight and Melting Points
- The target compound’s molecular weight is estimated at ~550–600 g/mol, comparable to analogs like 8a (MW 406 g/mol, ) and 9j (MW 583.76 g/mol, ).
- Melting points for fluorophenyl derivatives (e.g., 134–178°C in ) suggest moderate crystallinity, likely lower than trifluoromethyl-substituted analogs due to reduced van der Waals interactions .
Spectroscopic Signatures
Antidiabetic Potential
- Oxadiazole-indole propanamides () exhibit α-glucosidase inhibition, suggesting the target compound’s imidazo-quinazolinone core may similarly interact with carbohydrate-active enzymes. The fluorine atom could enhance binding via halogen bonding .
Antioxidant Activity
- Piperidine-triazole derivatives (e.g., 9j–l, ) show DPPH radical scavenging. The target’s sulfanyl group may act as a hydrogen donor, while the fluorophenyl moiety could stabilize radical intermediates .
Comparative Data Table
Q & A
Q. What are the established synthetic protocols for preparing N-cyclohexyl-3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide?
A common approach involves multi-step reactions, starting with the formation of the imidazo[1,2-c]quinazolinone core. For example, thiol-containing intermediates (e.g., 5-mercapto derivatives) can undergo nucleophilic substitution with alkyl halides or activated sulfanyl groups. A typical procedure includes:
- Reacting the thiol intermediate with K₂CO₃ in DMF at room temperature to facilitate deprotonation and subsequent alkylation .
- Introducing the cyclohexylpropanamide moiety via carbodiimide-mediated coupling (e.g., HBTU or EDC) with N-cyclohexylpropanoic acid derivatives .
- Final purification via column chromatography or recrystallization.
Q. How is structural confirmation achieved for this compound?
Structural elucidation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR to verify regiochemistry of the imidazo[1,2-c]quinazolinone ring and sulfanyl linkage. For instance, characteristic shifts for the 3-oxo group appear at δ ~170 ppm in ¹³C NMR .
- X-ray crystallography : Resolves absolute stereochemistry and confirms intermolecular interactions (e.g., hydrogen bonding between the carbamoyl group and adjacent heteroatoms) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanyl functionalization step?
Yield optimization requires systematic experimental design:
- Design of Experiments (DoE) : Vary parameters like solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. Cs₂CO₃), and temperature. For example, DMF enhances nucleophilicity of the thiolate ion, while elevated temperatures (40–60°C) improve reaction rates .
- Bayesian optimization : Machine learning models predict optimal conditions by iteratively updating prior distributions of yield data. This method outperforms traditional grid searches in multi-variable systems .
Q. How should researchers address discrepancies in reported biological activity data for structurally similar quinazolinone derivatives?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition) and control for batch-to-batch compound purity .
- Structural nuances : Minor substituent changes (e.g., fluorophenyl vs. chlorophenyl in the carbamoyl group) drastically alter target binding. Use molecular docking studies to correlate activity with electronic/steric effects .
- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers .
Q. What strategies mitigate regioselectivity challenges during imidazo[1,2-c]quinazolinone ring formation?
Regioselectivity is influenced by:
- Electronic directing groups : Electron-withdrawing substituents (e.g., -CF₃) on the quinazolinone scaffold direct cyclization to the thermodynamically favored position .
- Protecting groups : Temporarily block reactive sites (e.g., amino groups) to prevent undesired side reactions during ring closure .
- Catalytic control : Use transition-metal catalysts (e.g., Pd(OAc)₂) to steer cyclization pathways via coordination effects .
Q. How can bioactivity assays be designed to evaluate this compound’s potential as a kinase inhibitor?
Key considerations include:
- Target selection : Prioritize kinases with structural homology to known imidazo[1,2-c]quinazolinone targets (e.g., EGFR or VEGFR2) .
- Assay conditions :
- Use FRET-based enzymatic assays to measure inhibition kinetics.
- Validate results with cellular assays (e.g., Western blotting for phosphorylated kinase substrates) .
- Structure-activity relationship (SAR) : Synthesize analogs with modified sulfanyl or carbamoyl groups to identify critical pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
